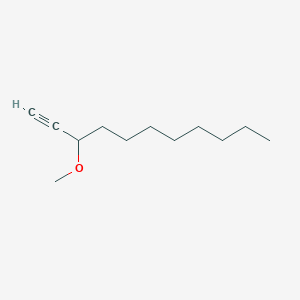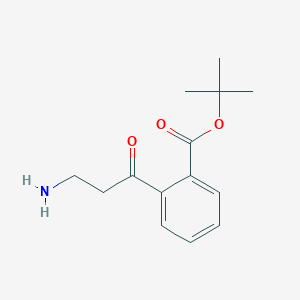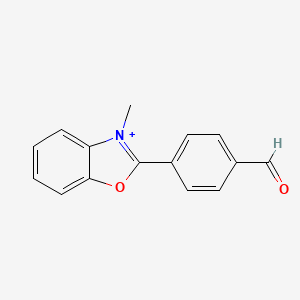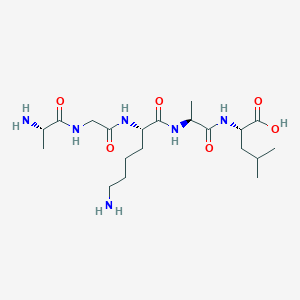
3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline is a complex organic compound that features a benzimidazole, pyrazole, and quinoline moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.
Formation of Pyrazole Moiety: Using a hydrazine derivative and a 1,3-diketone under reflux conditions.
Formation of Quinoline Moiety: Through a Skraup synthesis involving aniline, glycerol, and an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.
Reduction: Reduction reactions could target the quinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of benzimidazole and quinoline moieties.
Anticancer Research: Investigation into its potential as an anticancer agent.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its aromatic structure.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Antimicrobial Activity: The compound might interact with microbial DNA or enzymes, disrupting their function.
Catalysis: As a ligand, it could facilitate various catalytic cycles by stabilizing transition states.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Benzimidazol-2-yl)-quinoline: Lacks the pyrazole moiety.
6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline: Lacks the benzimidazole moiety.
Uniqueness
The presence of all three moieties (benzimidazole, pyrazole, and quinoline) in a single compound makes 3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline unique, potentially offering a combination of properties not found in simpler analogs.
Properties
CAS No. |
393171-07-8 |
|---|---|
Molecular Formula |
C21H17N5 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-(3,5-dimethylpyrazol-1-yl)quinoline |
InChI |
InChI=1S/C21H17N5/c1-13-9-14(2)26(25-13)17-7-8-18-15(11-17)10-16(12-22-18)21-23-19-5-3-4-6-20(19)24-21/h3-12H,1-2H3,(H,23,24) |
InChI Key |
VTWAAGUFHKOTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC3=CC(=CN=C3C=C2)C4=NC5=CC=CC=C5N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)


![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)

![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)


![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)
![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)

![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
